molecular formula C15H28N2O3S B5522756 N-(1-methylcycloheptyl)-1-(methylsulfonyl)-3-piperidinecarboxamide

N-(1-methylcycloheptyl)-1-(methylsulfonyl)-3-piperidinecarboxamide

Cat. No.: B5522756
M. Wt: 316.5 g/mol
InChI Key: KWCQKOCOBZJRML-UHFFFAOYSA-N
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Description

N-(1-methylcycloheptyl)-1-(methylsulfonyl)-3-piperidinecarboxamide, commonly known as SNC80, is a highly selective agonist of the delta-opioid receptor. The delta-opioid receptor is a type of G protein-coupled receptor that is involved in pain modulation, mood regulation, and reward processing. SNC80 has been extensively studied for its potential therapeutic applications in the treatment of chronic pain, depression, and addiction.

Scientific Research Applications

  • Analytical and Bioanalytical Applications : One of the key applications of related compounds is in the field of analytical chemistry, especially in drug analysis. For instance, research has been conducted on the characterization of psychoactive arylcyclohexylamines using advanced analytical techniques like gas chromatography and mass spectrometry, which are crucial for identifying and quantifying these compounds in biological matrices (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

  • Synthesis and Pharmacological Exploration : The synthesis of novel piperidine derivatives and their evaluation for potential pharmacological activities, such as anti-acetylcholinesterase activity, is another significant area. These studies are fundamental in drug discovery and development, contributing to the search for new therapeutic agents (Sugimoto, Tsuchiya, Sugumi, Higurashi, Karibe, Iimura, Sasaki, Kawakami, Nakamura, & Araki, 1990).

  • Development of Selective Receptor Antagonists : Research on derivatives like 4-(Phenylsulfonyl)piperidines has led to the discovery of selective 5-HT(2A) receptor antagonists, an important class of compounds in neuroscience and pharmacology. These antagonists have applications in treating various neurological and psychiatric disorders (Fletcher, Burkamp, Blurton, Cheng, Clarkson, O'Connor, Spinks, Tudge, van Niel, Patel, Chapman, Marwood, Shepheard, Bentley, Cook, Bristow, Castro, Hutson, & Macleod, 2002).

  • Growth Hormone Secretagogue Research : The study of compounds such as N-[1(R) — [(1,2-dihydro-1-methylsulfonylspiro[3H-indole-3,4′-piperidin]-1′-yl)carbonyl]-2-(phenylmethyloxy)ethyl]-2-amino-2-methylpropanamide, a growth hormone secretagogue, is notable. These compounds have potential applications in treating growth hormone deficiencies and related disorders (Qin, 2002).

  • Investigations in Molecular Chemistry and Synthesis : The creation of novel heterospirocyclic compounds and their use as synthons for heterocyclic α-amino acids showcases the versatility of these compounds in synthetic organic chemistry, contributing to the development of new molecules with potential pharmaceutical applications (Strässler, Linden, & Heimgartner, 1997).

Properties

IUPAC Name

N-(1-methylcycloheptyl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3S/c1-15(9-5-3-4-6-10-15)16-14(18)13-8-7-11-17(12-13)21(2,19)20/h13H,3-12H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCQKOCOBZJRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCCC1)NC(=O)C2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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